3-(4-fluorobenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Overview
Description
3-(4-fluorobenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
The synthesis of 3-(4-fluorobenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoxaline core, followed by the introduction of the sulfonyl and phenyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts. The reaction conditions may involve heating, stirring, and the use of inert atmospheres to ensure the desired product yield .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Scientific Research Applications
3-(4-fluorobenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other quinoxaline derivatives such as 2,3-diaryl-4-methylsulfonylpyrrolo[2,3-b]quinoxalin-2-ones. These compounds share structural similarities but may differ in their biological activities and applications.
Properties
Molecular Formula |
C23H17FN4O2S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-(4-methylphenyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C23H17FN4O2S/c1-14-6-10-16(11-7-14)28-22(25)21(31(29,30)17-12-8-15(24)9-13-17)20-23(28)27-19-5-3-2-4-18(19)26-20/h2-13H,25H2,1H3 |
InChI Key |
AEMBTHAOAZUECG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N |
Origin of Product |
United States |
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